molecular formula C11H18ClN3O B2535162 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1380300-28-6

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B2535162
CAS RN: 1380300-28-6
M. Wt: 243.74
InChI Key: KHSDTZPAKWNOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, also known as 3COP, is a synthetic compound that has been used in various scientific research applications. It is a derivative of piperidine and is composed of a cyclobutyl group, an oxadiazole ring, and a piperidine ring. 3COP has been used in a variety of research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Synthesis and Utility as Precursors

Compounds containing the 1,2,4-oxadiazole and piperidine moieties have been extensively studied for their utility as precursors in the synthesis of complex heterocyclic structures. For example, 2-Arylhydrazononitriles have been utilized to synthesize 1,2,3-triazole amines, demonstrating the versatility of these compounds in generating a wide range of heterocyclic compounds with potential pharmaceutical applications (Al-Mousawi et al., 2007).

Antimicrobial Activity

Several derivatives of 1,2,4-oxadiazole, especially those incorporating piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial activity. This suggests their potential as lead compounds in the development of new antimicrobial agents. A structure-activity relationship study indicated the importance of these moieties in enhancing antimicrobial effects (Krolenko et al., 2016).

Antifungal and Antimicrobial Agents

Novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed s-triazinyl piperazines and piperidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown noteworthy activity against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Patel et al., 2012).

Tuberculostatic Activity

Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have been synthesized and tested for their tuberculostatic activity. These studies provide valuable insights into the potential therapeutic applications of these compounds against tuberculosis (Foks et al., 2004).

Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and screened for their antibacterial activity. The study indicates moderate to significant antibacterial activity, showcasing the potential of these derivatives in antibacterial drug development (Khalid et al., 2016).

properties

IUPAC Name

3-cyclobutyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-3-8(4-1)10-13-11(15-14-10)9-5-2-6-12-7-9;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSDTZPAKWNOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.